2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide
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Overview
Description
2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable oxazoline derivative. The reaction is often carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is usually catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazoline ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-methylacetamide
- 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
- 2,2,2-trifluoro-N-(4-chlorophenyl)acetamide
Uniqueness
2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide is unique due to the presence of the oxazoline ring, which imparts distinct chemical reactivity and biological activity. The combination of trifluoromethyl and methoxyphenyl groups further enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C13H13F3N2O3 |
---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C13H13F3N2O3/c1-20-9-4-2-8(3-5-9)11-6-10(21-18-11)7-17-12(19)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,19) |
InChI Key |
YNHIQJASTAQUFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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